![molecular formula C23H27N3OS B2820110 N-(4-butylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851132-10-0](/img/structure/B2820110.png)
N-(4-butylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug development, and biochemical research.
Wissenschaftliche Forschungsanwendungen
- N-(4-butylphenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide has demonstrated antifungal properties. Researchers have investigated its efficacy against various fungal pathogens, including Candida species and dermatophytes. The compound’s mechanism of action involves inhibition of fungal cell wall synthesis or disruption of membrane integrity. Further studies are needed to optimize its antifungal potential and explore its clinical applications .
- Some studies suggest that this compound may have antihypertensive effects. It could modulate vascular tone, potentially through interactions with specific receptors or ion channels. However, more research is necessary to validate its efficacy and safety for managing hypertension .
- In vitro experiments indicate that N-(4-butylphenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide exhibits anti-inflammatory activity. It may suppress pro-inflammatory cytokines or interfere with signaling pathways involved in inflammation. Investigating its potential as a therapeutic agent for inflammatory conditions warrants further investigation .
- Preliminary studies suggest that this compound might have neuroprotective effects. It could enhance neuronal survival, reduce oxidative stress, or modulate neurotransmitter systems. Researchers are exploring its application in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Although limited, some investigations have explored the anticancer properties of N-(4-butylphenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide . It may interfere with cancer cell proliferation, angiogenesis, or metastasis. Collaborative efforts are needed to elucidate its specific targets and optimize its potential as an adjunct therapy .
- The compound’s structural features suggest possible interactions with metabolic pathways. Researchers have studied its effects on insulin sensitivity, glucose metabolism, and lipid profiles. Investigating its role in managing metabolic syndrome or type 2 diabetes remains an active area of research .
- Given its potential antihypertensive and anti-inflammatory effects, scientists have explored its impact on cardiovascular health. It may influence endothelial function, vascular remodeling, or platelet aggregation. Clinical trials are necessary to validate its cardiovascular benefits .
- Researchers are actively designing analogs and derivatives based on the core structure of N-(4-butylphenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide . These modifications aim to enhance specific properties (e.g., bioavailability, selectivity, or stability) for targeted therapeutic applications .
Antifungal Activity
Antihypertensive Effects
Anti-Inflammatory Properties
Neuroprotective Potential
Anticancer Research
Metabolic Syndrome and Insulin Sensitivity
Cardiovascular Applications
Drug Development and Optimization
ChemicalBook. (n.d.). (4-butylphenyl)(3,5-dimethylphenyl)methanamine. Retrieved from source
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-4-5-6-19-7-9-20(10-8-19)25-22(27)16-28-23-24-11-12-26(23)21-14-17(2)13-18(3)15-21/h7-15H,4-6,16H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSPATDTUZNBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.